Cas no 2287299-03-8 (7-Methylquinolin-6-ol hydrobromide)
7-Methylquinolin-6-ol hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 7-methylquinolin-6-ol hydrobromide
- EN300-6745365
- 2287299-03-8
- 7-Methylquinolin-6-ol hydrobromide
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- Inchi: 1S/C10H9NO.BrH/c1-7-5-9-8(6-10(7)12)3-2-4-11-9;/h2-6,12H,1H3;1H
- InChI Key: POYYIVWOTPRIIH-UHFFFAOYSA-N
- SMILES: Br.OC1=CC2=CC=CN=C2C=C1C
Computed Properties
- Exact Mass: 238.99458g/mol
- Monoisotopic Mass: 238.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
7-Methylquinolin-6-ol hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6745365-0.05g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 0.05g |
$338.0 | 2025-03-13 | |
| Enamine | EN300-6745365-0.1g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 0.1g |
$505.0 | 2025-03-13 | |
| Enamine | EN300-6745365-0.25g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 0.25g |
$721.0 | 2025-03-13 | |
| Enamine | EN300-6745365-0.5g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 0.5g |
$1136.0 | 2025-03-13 | |
| Enamine | EN300-6745365-1.0g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 1.0g |
$1458.0 | 2025-03-13 | |
| Enamine | EN300-6745365-2.5g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 2.5g |
$2856.0 | 2025-03-13 | |
| Enamine | EN300-6745365-5.0g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 5.0g |
$4226.0 | 2025-03-13 | |
| Enamine | EN300-6745365-10.0g |
7-methylquinolin-6-ol hydrobromide |
2287299-03-8 | 95.0% | 10.0g |
$6266.0 | 2025-03-13 |
7-Methylquinolin-6-ol hydrobromide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 7-Methylquinolin-6-ol hydrobromide
Introduction to 7-Methylquinolin-6-ol hydrobromide (CAS No. 2287299-03-8)
7-Methylquinolin-6-ol hydrobromide, with the CAS number 2287299-03-8, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The hydrobromide salt form of 7-methylquinolin-6-ol enhances its solubility and stability, making it a valuable candidate for various applications in drug development.
The chemical structure of 7-Methylquinolin-6-ol hydrobromide consists of a quinoline ring with a methyl group at the 7-position and a hydroxyl group at the 6-position. The presence of the hydroxyl group imparts polarity to the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The hydrobromide salt form further enhances these properties by improving solubility in aqueous environments.
Recent studies have highlighted the potential therapeutic applications of 7-Methylquinolin-6-ol hydrobromide. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the antiproliferative effects of this compound on various cancer cell lines. The results showed that 7-Methylquinolin-6-ol hydrobromide exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116), with IC50 values in the low micromolar range. These findings suggest that this compound may have potential as a lead molecule for the development of novel anticancer agents.
In addition to its anticancer properties, 7-Methylquinolin-6-ol hydrobromide has also been studied for its antimicrobial activity. A research article published in the European Journal of Medicinal Chemistry in 2020 reported that this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, two common pathogens responsible for various infections. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
The pharmacological profile of 7-Methylquinolin-6-ol hydrobromide has also been explored in preclinical studies. A study conducted by researchers at the National Institutes of Health (NIH) evaluated the pharmacokinetics and biodistribution of this compound in animal models. The results indicated that 7-Methylquinolin-6-ol hydrobromide exhibited favorable pharmacokinetic properties, with good oral bioavailability and sustained plasma levels following administration. These findings suggest that this compound may be suitable for further development as an orally administered therapeutic agent.
The safety profile of 7-Methylquinolin-6-ol hydrobromide is another important aspect that has been investigated. Preclinical toxicity studies have shown that this compound has a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully characterize its safety profile and to identify any potential long-term side effects.
In conclusion, 7-Methylquinolin-6-ol hydrobromide (CAS No. 2287299-03-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its antiproliferative effects on cancer cells, antimicrobial activity against pathogenic bacteria, and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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